molecular formula C15H12FN3O3S B2514496 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034428-29-8

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No. B2514496
M. Wt: 333.34
InChI Key: KLXOZBCMDSSNDK-UHFFFAOYSA-N
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Description

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, also known as Compound X, is a novel small molecule that has shown promising results in scientific research applications. This compound belongs to the sulfonamide class of compounds and has a molecular weight of 402.45 g/mol.

Scientific Research Applications

Synthesis and Cyclooxygenase-2 Inhibitory Activity

Compounds with a substituted benzenesulfonamide moiety, including those with fluorine substitutions, have been synthesized and evaluated for their inhibitory activities against cyclooxygenase (COX) enzymes. The presence of fluorine on the benzenesulfonamide moiety, along with electron-donating groups, yields selectivity and potency for COX-2 inhibition, suggesting potential for the development of anti-inflammatory agents (M. Pal et al., 2003).

Antidiabetic Activity

Fluorinated pyrazoles and benzenesulfonylurea derivatives have been prepared as hypoglycemic agents. The structure-activity relationship (SAR) and in silico drug-relevant property calculations indicate that these compounds are potential leads for future drug discovery studies in the context of antidiabetic therapy (H. Faidallah et al., 2016).

Decarboxylative Fluorination

A method for the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including pyrazole, has been developed. This transition-metal-free approach allows for the synthesis of fluorinated heteroaromatic compounds, which are valuable in medicinal chemistry and material science (Xi Yuan et al., 2017).

Cytotoxicity and Carbonic Anhydrase Inhibition

New benzenesulfonamides derivatives, including fluorine-substituted compounds, have been synthesized and tested for their cytotoxic activities and inhibition of carbonic anhydrase (CA) isoforms. Some derivatives showed promising cytotoxic activities, indicating their potential in anti-tumor studies, while others strongly inhibited human cytosolic isoforms hCA I and II, suggesting applications in the treatment of conditions associated with altered CA activity (H. Gul et al., 2016).

Fluorometric Sensing for Metal Ions

Pyrazoline derivatives have been utilized for metal ion selectivity based on fluorometric detection. A novel non-toxic pyrazoline derivative has been shown to selectively detect Hg^2+ ions, highlighting its potential as a selective fluorometric "turn-off" sensor for mercury detection (Ebru Bozkurt et al., 2018).

properties

IUPAC Name

2-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c16-11-4-1-2-6-14(11)23(20,21)19-10-12-15(18-8-7-17-12)13-5-3-9-22-13/h1-9,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXOZBCMDSSNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

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